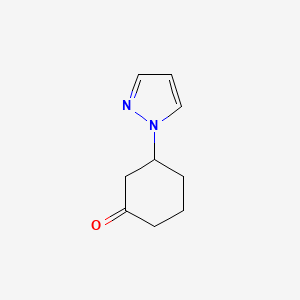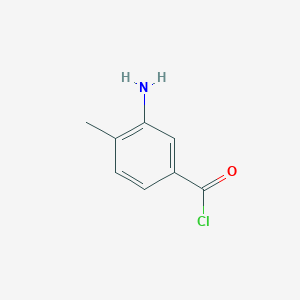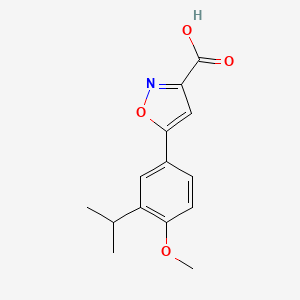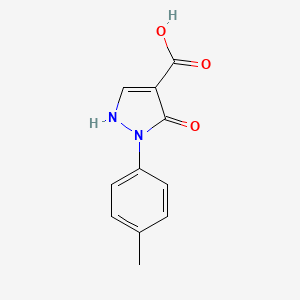
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, commonly referred to as 5-HMPCA, is a compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from biochemistry to physiology, to study the effects of different compounds on the body. This compound has been studied extensively due to its ability to interact with various biological systems. In particular, 5-HMPCA has been used to study the effects of different compounds on the immune system, as well as to investigate the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
5-HMPCA has been used in a variety of scientific research applications. It has been studied for its effects on the immune system and its ability to interact with various biological systems. It has also been used to study the biochemical and physiological effects of various drugs. In addition, 5-HMPCA has been used to study the effects of different compounds on the body, including their effects on the nervous system, cardiovascular system, and metabolism.
Mécanisme D'action
The exact mechanism of action of 5-HMPCA is not yet fully understood. However, it is believed that 5-HMPCA acts as an agonist at certain receptors in the body, which can lead to the activation of certain physiological processes. In addition, 5-HMPCA has been shown to interact with certain enzymes, which can lead to the activation of certain biochemical pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-HMPCA have been studied extensively. It has been shown to have a variety of effects on the body, including the activation of certain immune system responses, the stimulation of certain metabolic pathways, and the activation of certain receptors in the body. In addition, 5-HMPCA has been shown to have a variety of effects on the nervous system, including the inhibition of certain neurotransmitters and the activation of certain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
5-HMPCA is an ideal compound for use in laboratory experiments due to its relatively simple synthesis method, its wide range of applications, and its ability to interact with various biological systems. However, there are some limitations to using 5-HMPCA in laboratory experiments. For example, 5-HMPCA is not water-soluble, so it must be dissolved in an appropriate solvent before use. In addition, 5-HMPCA is not stable under extreme temperatures or pH conditions, so it must be stored and handled carefully.
Orientations Futures
The potential future directions for research involving 5-HMPCA are numerous. One potential area of research is the development of new synthesis methods for 5-HMPCA. In addition, further research could be conducted to explore the effects of 5-HMPCA on different biological systems, as well as to investigate the biochemical and physiological effects of various drugs. Finally, further research could be conducted to explore the potential therapeutic applications of 5-HMPCA in the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFLLBEAZFEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

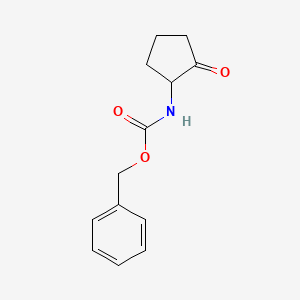

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)
